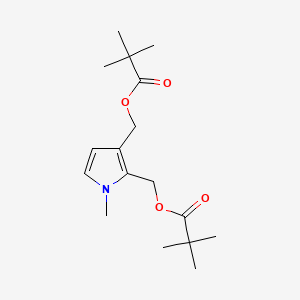
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole is an organic compound characterized by its unique structure, which includes two trimethylacetoxymethyl groups attached to a 1-methylpyrrole core
准备方法
The synthesis of 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole typically involves the reaction of 1-methylpyrrole with trimethylacetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylacetoxymethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylacetoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
科学研究应用
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes, particularly those involving pyrrole derivatives.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole involves its interaction with molecular targets through its functional groups. The trimethylacetoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include nucleophilic attack on the pyrrole ring or substitution reactions at the trimethylacetoxymethyl groups.
相似化合物的比较
Similar compounds to 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole include:
2,3-Bis(trimethylsilyl)pyrrole: Similar in structure but with trimethylsilyl groups instead of trimethylacetoxymethyl groups.
2,3-Bis(phenylamino)quinoxaline: Contains a quinoxaline core with phenylamino groups, showing different reactivity and applications.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups exhibit similar chemical inertness and large molecular volume, making them useful in various applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from other similar compounds.
属性
CAS 编号 |
68384-91-8 |
|---|---|
分子式 |
C17H27NO4 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
[2-(2,2-dimethylpropanoyloxymethyl)-1-methylpyrrol-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)14(19)21-10-12-8-9-18(7)13(12)11-22-15(20)17(4,5)6/h8-9H,10-11H2,1-7H3 |
InChI 键 |
SGIYQJGAZFTJEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCC1=C(N(C=C1)C)COC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


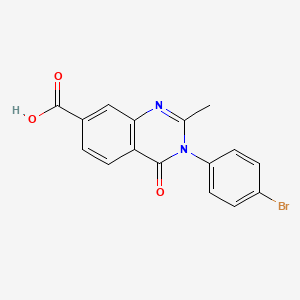
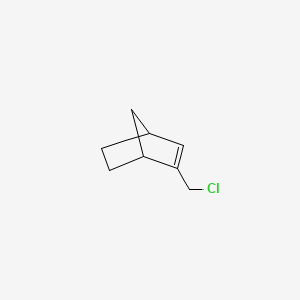
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

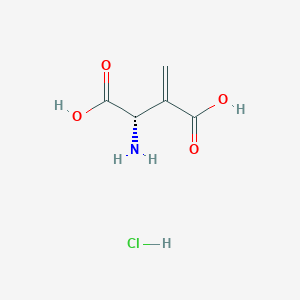


![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
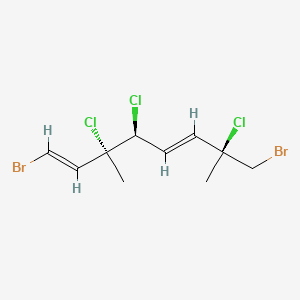

![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)

